molecular formula C10H11N3O B15369752 Ethyl 1H-benzimidazole-1-carboximidate CAS No. 510711-08-7

Ethyl 1H-benzimidazole-1-carboximidate

Cat. No.: B15369752
CAS No.: 510711-08-7
M. Wt: 189.21 g/mol
InChI Key: NRMBXAFTTAUAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-benzimidazole-1-carboximidate is a heterocyclic compound featuring a benzimidazole core substituted with a carboximidate group (-O-C(=NH)-OEt) at the 1-position. These compounds are of significant interest in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors. The benzimidazole scaffold itself is renowned for its pharmacological relevance, including antitumor, antimicrobial, and anti-inflammatory activities .

Properties

CAS No.

510711-08-7

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl benzimidazole-1-carboximidate

InChI

InChI=1S/C10H11N3O/c1-2-14-10(11)13-7-12-8-5-3-4-6-9(8)13/h3-7,11H,2H2,1H3

InChI Key

NRMBXAFTTAUAFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)N1C=NC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The benzimidazole core distinguishes Ethyl 1H-benzimidazole-1-carboximidate from imidazole derivatives (e.g., Ethyl 1H-imidazole-1-acetate, CAS 17450-34-9), which lack the fused benzene ring. This difference impacts electronic properties, aromatic stability, and binding affinity. For example, the extended π-system in benzimidazoles enhances interactions with hydrophobic pockets in proteins, whereas imidazole derivatives may exhibit faster metabolic clearance due to reduced steric hindrance .

Substituent Effects on Properties and Activity

Table 1: Comparison of Ethyl-Substituted Benzimidazole Derivatives
Compound Name Substituents Biological Activity Key Applications
Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzimidazole-5-carboxylate Benzyl, thiophene, carboxylate at C5 Anticancer (in vitro studies) Drug discovery, enzyme inhibition
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate Hydroxyethyl, phenyl, carboxylate at C5 Anti-inflammatory, antimicrobial Pharmaceutical formulations
Ethyl 1-methyl-1H-imidazole-2-carboxylate Methyl, carboxylate at C2 Agrochemical intermediates Pesticide synthesis
  • Electronic Effects: Electron-withdrawing groups (e.g., carboxylate) at C5 enhance polarity and solubility, as seen in and .
  • Steric Effects : Bulky substituents like benzyl () or 3-(2-oxopyrrolidin-1-yl)propyl () may reduce metabolic degradation but limit membrane permeability.

Crystallographic and Stability Insights

Crystallographic studies using SHELX software () reveal that substituents influence molecular packing. For instance, Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzimidazole-5-carboxylate (CCDC 1538327) forms hydrogen-bonded dimers, enhancing thermal stability . In contrast, hydroxyethyl-substituted derivatives () exhibit intra-molecular hydrogen bonding, which may stabilize the compound in aqueous environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.